molecular formula C11H13N3O4 B1411733 2-(3-Azidopropoxy)-3-methoxybenzoic acid CAS No. 2096985-63-4

2-(3-Azidopropoxy)-3-methoxybenzoic acid

Cat. No.: B1411733
CAS No.: 2096985-63-4
M. Wt: 251.24 g/mol
InChI Key: KOSSFFUUWJYFAL-UHFFFAOYSA-N
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Description

2-(3-Azidopropoxy)-3-methoxybenzoic acid is an organic compound that features both azide and carboxylic acid functional groups. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the azide group makes it a versatile intermediate for further chemical transformations, particularly in click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azidopropoxy)-3-methoxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3-methoxybenzoic acid.

    Formation of 3-(3-Methoxybenzoyloxy)propyl Azide: This intermediate is prepared by reacting 3-methoxybenzoic acid with 3-azidopropanol in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle azide compounds, which can be hazardous.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azidopropoxy)-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Click Chemistry: The azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

    Reduction: The azide group can be reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted under appropriate conditions.

Common Reagents and Conditions

    CuAAC: Copper(I) catalysts, alkyne substrates, and often a ligand to stabilize the copper catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Various nucleophiles and appropriate solvents depending on the desired substitution.

Major Products

    Triazoles: Formed from CuAAC reactions.

    Amines: Formed from the reduction of the azide group.

    Substituted Benzoic Acids: Formed from substitution reactions at the methoxy group.

Scientific Research Applications

2-(3-Azidopropoxy)-3-methoxybenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential precursor for bioactive compounds, particularly those involving triazole moieties.

    Materials Science: Utilized in the preparation of functionalized materials through click chemistry.

    Bioconjugation: The azide group allows for the conjugation of biomolecules via click chemistry, useful in drug delivery and diagnostic applications.

Mechanism of Action

The mechanism of action of 2-(3-Azidopropoxy)-3-methoxybenzoic acid largely depends on the specific chemical transformations it undergoes. For example, in click chemistry, the azide group reacts with an alkyne to form a stable triazole ring. This reaction is highly specific and efficient, making it valuable for bioconjugation and materials science applications.

Comparison with Similar Compounds

Similar Compounds

    3-Azidopropionic Acid: Similar in structure but lacks the methoxy and benzoic acid moieties.

    2-(3-Azidopropoxy)acetic Acid: Similar but with an acetic acid group instead of a benzoic acid group.

    Azo Compounds: Contain the N=N functional group but differ significantly in structure and reactivity.

Uniqueness

2-(3-Azidopropoxy)-3-methoxybenzoic acid is unique due to the combination of its azide, methoxy, and benzoic acid functional groups. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of complex molecules and functionalized materials.

Properties

IUPAC Name

2-(3-azidopropoxy)-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O4/c1-17-9-5-2-4-8(11(15)16)10(9)18-7-3-6-13-14-12/h2,4-5H,3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSSFFUUWJYFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCCCN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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